molecular formula C22H20O7 B11162633 methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11162633
M. Wt: 396.4 g/mol
InChI Key: FJVREOJUMYALSQ-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Chemical Reactions Analysis

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Chromen-2-one derivatives are known for their anti-inflammatory, anticoagulant, and anticancer properties, which could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the methoxyphenyl and chromen-2-one moieties in this compound makes it distinct and potentially more versatile in its applications.

Biological Activity

Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O7C_{22}H_{22}O_{7}, with a molecular weight of 394.41 g/mol. The compound features a coumarin backbone, which is known for its wide range of biological activities.

PropertyValue
Molecular Weight394.41 g/mol
Molecular FormulaC22H22O7
LogP3.955
Polar Surface Area69.844 Ų
Hydrogen Bond Acceptors10

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. One study demonstrated that this compound exhibits significant inhibitory effects on Myeloid Cell Leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival.

Case Study: Mcl-1 Inhibition

A study evaluated various coumarin derivatives for their Mcl-1 inhibitory activity. This compound showed promising results with an IC50 value indicating its potential as a therapeutic agent against cancers resistant to conventional treatments .

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)
Methyl {7-[2-(4-methoxyphenyl)...}15.9
Curcumin10.5
Aspirin20.0

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. Modifications at specific positions on the coumarin ring can enhance or diminish its efficacy.

Key Findings from SAR Studies

  • Hydrophobic Substituents : The presence of hydrophobic groups at the C4 position enhances Mcl-1 inhibition.
  • Hydrophilic Groups : Conversely, hydrophilic substitutions tend to reduce the potency of the compound .

Properties

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H20O7/c1-13-17-9-8-16(10-20(17)29-22(25)18(13)11-21(24)27-3)28-12-19(23)14-4-6-15(26-2)7-5-14/h4-10H,11-12H2,1-3H3

InChI Key

FJVREOJUMYALSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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